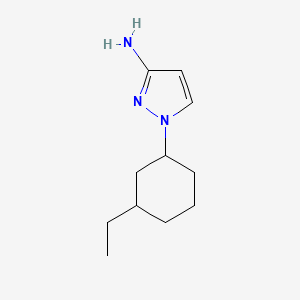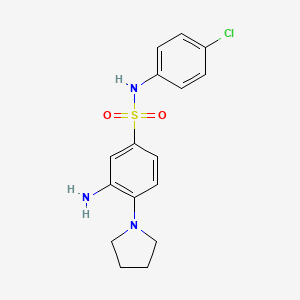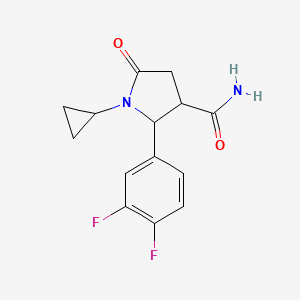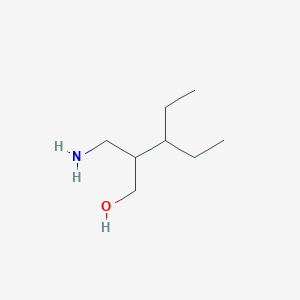
2-(Aminomethyl)-3-ethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-3-ethylpentan-1-ol is an organic compound with the molecular formula C8H19NO. It is a versatile molecule that finds applications in various fields due to its unique chemical structure, which includes both an amine and an alcohol functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-ethylpentan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 3-ethylpentan-1-ol with formaldehyde and ammonia or an amine source. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under pressure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as Pd/C, allows for efficient hydrogenation and reductive amination processes .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-ethylpentan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
2-(Aminomethyl)-3-ethylpentan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3-ethylpentan-1-ol involves its interaction with molecular targets through its amine and alcohol groups. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and nucleophilic reactions . These interactions enable the compound to modulate biochemical pathways and exert its effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: An alkanolamine with similar functional groups but a different carbon skeleton.
2-(Aminomethyl)phenol: Contains an amine and phenol group, differing in its aromatic structure.
Uniqueness
2-(Aminomethyl)-3-ethylpentan-1-ol is unique due to its specific carbon chain length and branching, which can influence its reactivity and interactions compared to other similar compounds. Its dual functionality as both an amine and alcohol makes it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-(aminomethyl)-3-ethylpentan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-3-7(4-2)8(5-9)6-10/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
QKMIBCQRKXFLJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


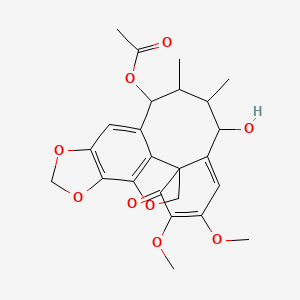
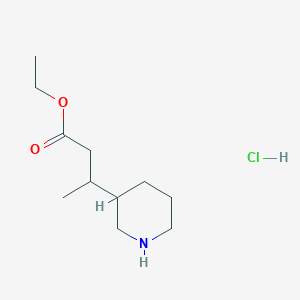
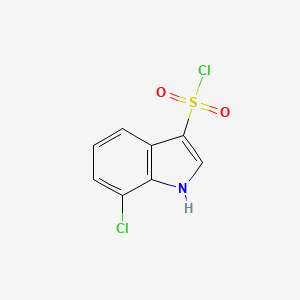
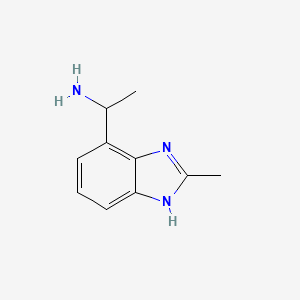
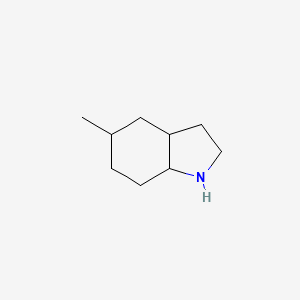
![5-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13069283.png)
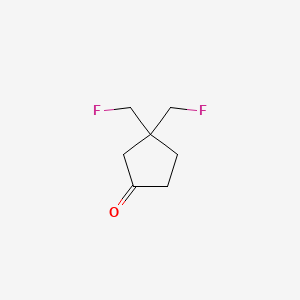
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
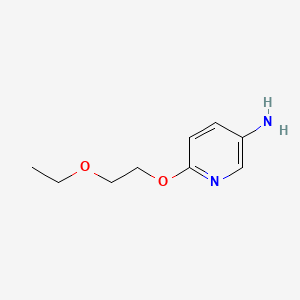
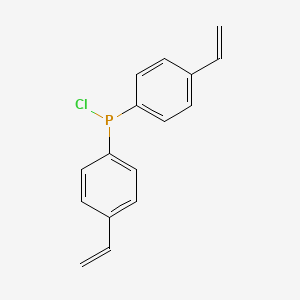
![4-[(4-Bromooxolan-3-yl)oxy]oxane](/img/structure/B13069312.png)
